N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
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Overview
Description
N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound with a pyrimidine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of metabolic disorders such as diabetes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with 6-methylpyrazine-2-ylpiperazine.
Dimethylation: The final step involves the dimethylation of the amine group using a methylating agent such as dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its interactions with biological macromolecules, including proteins and nucleic acids.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as glucokinase. This compound acts as a glucokinase activator, enhancing the enzyme’s activity and thereby increasing glucose uptake and utilization in cells . The activation of glucokinase is achieved through binding to an allosteric site on the enzyme, leading to conformational changes that increase its affinity for glucose.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide: Another glucokinase activator with a similar pyrimidine core structure.
N,N-dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxazepin-5-yl)aniline: A compound with a different heterocyclic ring but similar dimethylamine substitution.
Uniqueness
N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity towards glucokinase. This makes it a valuable candidate for further development as a therapeutic agent for metabolic disorders.
Properties
IUPAC Name |
N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7/c1-12-9-16-10-15(19-12)22-6-4-21(5-7-22)14-8-13(20(2)3)17-11-18-14/h8-11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSWGFORRDGBNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCN(CC2)C3=CC(=NC=N3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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